Cas no 55210-79-2 (1-(azidomethyl)naphthalene)

1-(azidomethyl)naphthalene structure
1-(azidomethyl)naphthalene structure
Product Name:1-(azidomethyl)naphthalene
CAS No:55210-79-2
MF:C11H9N3
MW:183.209261655807
CID:352548
PubChem ID:12263221
Update Time:2025-04-23

1-(azidomethyl)naphthalene Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 1-(azidomethyl)-
    • 1-(azidomethyl)naphthalene
    • CHEMBL3236147
    • F2157-0538
    • EN300-115298
    • 55210-79-2
    • MFCD11637161
    • DTXSID80483014
    • SCHEMBL13754457
    • AKOS009452025
    • Inchi: 1S/C11H9N3/c12-14-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
    • InChI Key: YKTNGIJJDQMLQL-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=C2C=CC=CC=12)=[N+]=[N-]

Computed Properties

  • Exact Mass: 183.07977
  • Monoisotopic Mass: 183.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 14.4Ų

Experimental Properties

  • PSA: 48.76

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Additional information on 1-(azidomethyl)naphthalene

Naphthalene, 1-(azidomethyl)- (CAS No. 55210-79-2): A Versatile Chemical Intermediate for Modern Applications

Naphthalene, 1-(azidomethyl)- (CAS No. 55210-79-2) is an important organic compound belonging to the class of azido-functionalized naphthalene derivatives. This specialty chemical has gained significant attention in recent years due to its unique molecular structure featuring both a naphthalene backbone and an azidomethyl group, which makes it valuable for various synthetic applications in pharmaceuticals, materials science, and chemical research.

The compound's molecular formula is C11H9N3, with a molecular weight of 183.21 g/mol. Its structure consists of a naphthalene core substituted at the 1-position with an azidomethyl functional group (-CH2N3). This particular arrangement gives Naphthalene, 1-(azidomethyl)- distinctive chemical properties that are currently being explored in cutting-edge research areas such as click chemistry applications and photoaffinity labeling.

Recent scientific literature highlights the growing importance of azido-naphthalene compounds in drug discovery and development. The azidomethyl group in 55210-79-2 serves as an excellent precursor for triazole formation through copper-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most widely used click chemistry reactions. This has made Naphthalene, 1-(azidomethyl)- particularly valuable in the development of novel pharmaceutical compounds and bioconjugation strategies.

In materials science, researchers are investigating Naphthalene, 1-(azidomethyl)- for its potential in creating advanced polymeric materials. The compound's ability to participate in polymer crosslinking reactions makes it interesting for developing specialty adhesives, coatings, and functional materials with tailored properties. Current studies focus on how the naphthalene-azide combination can contribute to materials with enhanced thermal stability and optical characteristics.

The synthesis of Naphthalene, 1-(azidomethyl)- typically involves the reaction of 1-(bromomethyl)naphthalene with sodium azide in an appropriate solvent system. This straightforward synthetic route has made the compound increasingly accessible to researchers working in various fields. Recent process optimization efforts have focused on improving yields and purity while maintaining safety standards in azide compound handling.

From an analytical perspective, Naphthalene, 1-(azidomethyl)- can be characterized using standard techniques such as NMR spectroscopy (both 1H and 13C), infrared spectroscopy (showing the characteristic azide absorption around 2100 cm-1), and mass spectrometry. These analytical methods are crucial for quality control and research applications where precise identification of the compound is required.

The stability profile of 55210-79-2 has been the subject of several recent studies. While the compound is stable under standard storage conditions (recommended to be kept in cool, dry environments away from strong light sources), researchers emphasize proper handling procedures due to the presence of the azide functional group. Current best practices include using appropriate personal protective equipment and following established laboratory safety protocols when working with this compound.

In the pharmaceutical sector, Naphthalene, 1-(azidomethyl)- has shown promise as a building block for drug candidates targeting various diseases. The naphthalene moiety provides a rigid aromatic platform that can enhance binding interactions with biological targets, while the azidomethyl group offers a convenient handle for further structural modifications. Recent patent literature reveals growing interest in this compound for developing treatments in neurological and oncological applications.

The commercial availability of Naphthalene, 1-(azidomethyl)- has improved significantly in recent years, with several specialty chemical suppliers now offering the compound in various quantities and purity grades. Market analysis indicates steady growth in demand for this and related azido-aromatic compounds, driven by expanding applications in both academic and industrial research settings.

Environmental and toxicological studies of 55210-79-2 are ongoing, with current data suggesting that standard precautions for handling organic azides should be followed. Researchers are particularly interested in understanding the compound's biodegradation pathways and potential ecological impacts, reflecting the broader scientific community's focus on green chemistry principles and sustainable chemical practices.

Future research directions for Naphthalene, 1-(azidomethyl)- include exploring its potential in nanotechnology applications, particularly in the development of functionalized nanomaterials and molecular devices. The compound's ability to participate in selective coupling reactions makes it attractive for creating precisely engineered molecular architectures with potential applications in electronics, sensing, and catalysis.

From a regulatory perspective, Naphthalene, 1-(azidomethyl)- is subject to standard chemical handling regulations in most jurisdictions. Researchers and industrial users should consult current chemical safety guidelines and local regulations when working with this compound. The increasing importance of chemical compliance in research and manufacturing has led to improved documentation and handling procedures for specialty compounds like 55210-79-2.

In academic settings, Naphthalene, 1-(azidomethyl)- has become a valuable teaching tool for demonstrating modern synthetic techniques, particularly those involving azide chemistry and click reactions. Its relatively straightforward synthesis and versatile reactivity make it an excellent candidate for advanced organic chemistry laboratory courses and research projects.

The compound's physical properties, including its melting point (typically reported between 45-50°C) and solubility characteristics (soluble in common organic solvents but poorly soluble in water), make it practical for various laboratory applications. These properties are frequently optimized for specific applications through formulation with appropriate solvents or carriers.

Recent advances in flow chemistry have opened new possibilities for the safer and more efficient handling of azide-containing compounds like Naphthalene, 1-(azidomethyl)-. Continuous flow systems can minimize risks associated with azide chemistry while improving reaction control and scalability, representing an important development for both research and potential industrial applications of this compound.

As the field of chemical biology continues to expand, Naphthalene, 1-(azidomethyl)- is finding new applications in protein labeling, biomolecular conjugation, and probe development. The compound's photoactive potential (due to the naphthalene chromophore) combined with its azide reactivity creates unique opportunities for studying biological systems at the molecular level.

In conclusion, Naphthalene, 1-(azidomethyl)- (CAS No. 55210-79-2) represents an important and versatile chemical building block with growing applications across multiple scientific disciplines. Its unique combination of a naphthalene scaffold and azide functionality continues to inspire innovative research in chemistry, materials science, and life sciences. As synthetic methodologies advance and new applications emerge, this compound is likely to maintain its position as a valuable tool in modern chemical research and development.

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